molecular formula C16H14O6 B1264413 (2R,3S)-2,5,7-trihydroxy-3-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one

(2R,3S)-2,5,7-trihydroxy-3-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No. B1264413
M. Wt: 302.28 g/mol
InChI Key: IIQJLBKXWGKSKE-CZUORRHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,7-trihydroxy-4'-methoxyisoflavanone is a hydroxyisoflavanone bearing three hydroxy substituents at positions 2, 5 and 7 in addition to a methoxy substituent at position 4'. It has a role as a plant metabolite. It is a hydroxyisoflavanone, a methoxyisoflavanone and a lactol.

Scientific Research Applications

Diversity-Oriented Synthesis

The compound has been utilized in the diversity-oriented synthesis of a library of substituted tetrahydropyrones. This process involves oxidative carbon-hydrogen bond activation and click chemistry, leading to a variety of non-natural compounds for biological screening (Zaware et al., 2011).

Molecular Docking and Spectroscopy Studies

It has been a subject of in vivo, molecular docking, and spectroscopy studies, particularly in the context of lung cancer. Its structural details and intermolecular interactions have been analyzed for potential applications in inhibiting human lung cancer cells (Govindammal et al., 2019).

Isolation from Endophytic Fungi

This compound has been isolated from endophytic fungi like Penicillium citrinum and explored for its structural diversity and potential biological activities. Studies have focused on its configuration and interactions with various biological targets (Yang et al., 2020).

Biological Evaluation as Nonsteroidal Antiestrogens

There's research on its derivatives for their potential as nonsteroidal antiestrogens. This involves evaluating their activities in biological systems, such as their effects on uterotrophic, antiuterotrophic, and antiimplantation activities (Ismail & Abd El Aziem, 2001).

Investigation in Traditional Medicine

The compound and its derivatives have been investigated for their presence in traditional medicinal plants. This includes isolation and analysis of their structures and potential medicinal properties (Sawasdee et al., 2010).

Crystallographic Analysis

Crystallographic studies have been conducted to determine the structure of various derivatives, including their molecular interactions and conformation in different solvates (Chantrapromma et al., 2007).

Nonlinear Optical Properties

Research has also been conducted on the nonlinear optical properties of certain derivatives. This involves a comprehensive study of its structural, spectroscopic, and optical characteristics (Tamer et al., 2015).

Secondary Metabolites Studies

The compound has been studied as a secondary metabolite in various organisms, including endophytic fungi and plants. These studies focus on its isolation, structure elucidation, and potential bioactivity (Li et al., 2021).

Syntheses and Stereochemistry

There have been efforts in the stereoselective synthesis of enantiopure derivatives, aiming to understand their stereochemistry and potential applications in areas like insect pigmentation (Birkbeck et al., 2004).

Phytochemical Investigations

The compound has been part of phytochemical investigations in different plant species, leading to the discovery of new phenolic compounds and exploring their chemotaxonomical significance (Huang et al., 2017).

properties

Product Name

(2R,3S)-2,5,7-trihydroxy-3-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

(2R,3S)-2,5,7-trihydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O6/c1-21-10-4-2-8(3-5-10)13-15(19)14-11(18)6-9(17)7-12(14)22-16(13)20/h2-7,13,16-18,20H,1H3/t13-,16-/m1/s1

InChI Key

IIQJLBKXWGKSKE-CZUORRHYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2C(OC3=CC(=CC(=C3C2=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3S)-2,5,7-trihydroxy-3-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
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(2R,3S)-2,5,7-trihydroxy-3-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
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(2R,3S)-2,5,7-trihydroxy-3-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Reactant of Route 4
(2R,3S)-2,5,7-trihydroxy-3-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Reactant of Route 5
(2R,3S)-2,5,7-trihydroxy-3-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Reactant of Route 6
(2R,3S)-2,5,7-trihydroxy-3-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one

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